N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Brand Name: Vulcanchem
CAS No.: 941959-84-8
VCID: VC7436216
InChI: InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27)
SMILES: CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Molecular Formula: C22H18FN3O4S2
Molecular Weight: 471.52

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

CAS No.: 941959-84-8

VCID: VC7436216

Molecular Formula: C22H18FN3O4S2

Molecular Weight: 471.52

* For research use only. Not for human or veterinary use.

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide - 941959-84-8

Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that incorporates several key structural elements, including a fluorophenyl group, a thiazole ring, a sulfamoyl group, and a furan ring. This compound is closely related to N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide, which shares similar structural features and chemical properties.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multi-step organic reactions. These processes often begin with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group, and finally, the incorporation of the sulfamoyl and furan components.

Synthetic Routes

  • Thiazole Ring Formation: This step involves the reaction of appropriate precursors to form the thiazole core.

  • Introduction of Fluorophenyl Group: This is achieved through coupling reactions, often using palladium catalysts.

  • Sulfamoyl and Furan Incorporation: The sulfamoyl group is introduced via sulfonamide formation reactions, while the furan ring is attached through alkylation or similar methods.

Chemical Reactions

  • Oxidation: The furan ring can undergo oxidation to form furanones.

  • Reduction: The sulfamoyl linkage can be reduced under certain conditions.

  • Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Research Findings and Applications

Research on similar compounds has focused on their potential as pharmacological agents, particularly in areas such as inflammation and analgesia . The unique combination of structural elements in these compounds can lead to enhanced binding affinity and metabolic stability, making them promising candidates for drug development.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamideC22H18FN3O4S2471.52941959-84-8
N-(4-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamideC17H13FN2OS312.4891743
N-[4-(4-fluorophenyl)-2-thiazolyl]-4-methylbenzenesulfonamideC16H13FN2O2S2348.41548308
CAS No. 941959-84-8
Product Name N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
Molecular Formula C22H18FN3O4S2
Molecular Weight 471.52
IUPAC Name N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Standard InChI InChI=1S/C22H18FN3O4S2/c1-26(13-18-3-2-12-30-18)32(28,29)19-10-6-16(7-11-19)21(27)25-22-24-20(14-31-22)15-4-8-17(23)9-5-15/h2-12,14H,13H2,1H3,(H,24,25,27)
Standard InChIKey ABJXZLGBIRKCMS-UHFFFAOYSA-N
SMILES CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F
Solubility not available
PubChem Compound 18584101
Last Modified Aug 19 2023

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